5-ヒドラジノ-1H-テトラゾール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

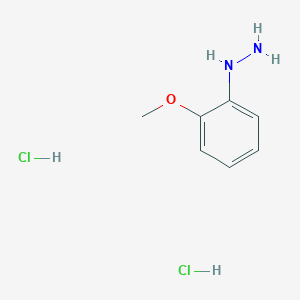

テトラゾール環にヒドラジノ基が結合した構造を持ち、この独特な化学構造により、特異的な化学特性と反応性を示します .

2. 製法

合成経路と反応条件: 5-ヒドラジノ-1H-テトラゾールの合成は、通常、ヒドラジンとテトラゾール誘導体の反応によって行われます。 一般的な方法としては、ヒドラジンとニトリルを、亜鉛塩などの触媒の存在下で環化させる方法があります . 別の方法としては、ヒドラジンと5-置換テトラゾールを還流条件下で反応させる方法があります .

工業生産方法: 5-ヒドラジノ-1H-テトラゾールの工業生産では、通常、大規模合成技術が採用され、高収率と高純度を確保するために反応条件が最適化されます。 工業的な場面では、連続フロー反応器や結晶化、蒸留などの高度な精製方法が用いられることが多いです .

科学的研究の応用

5-Hydrazino-1H-tetrazole has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 5-Hydrazino-1H-tetrazole hydrochloride is not available in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The future directions for the study of 5-Hydrazino-1H-tetrazole hydrochloride could involve further exploration of its potential as a high-density energetic material . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

作用機序

5-ヒドラジノ-1H-テトラゾールの作用機序には、分解時に窒素ガスを放出する能力が含まれ、これが高いエネルギー出力を生み出します。ヒドラジノ基は反応性に重要な役割を果たし、さまざまな化学変換を促進します。 生体活性の分子標的や経路は現在も調査中であり、細胞成分や酵素との相互作用に関する研究が続けられています .

類似化合物:

3-ニトロ-1-アミノグアニジン: 同様のエネルギー特性を持つ別の窒素リッチ化合物.

1H-テトラゾール: さまざまな化学合成で使用されるより単純なテトラゾール誘導体.

5-置換テトラゾール: テトラゾール環に異なる置換基を持つ化合物で、反応性と用途が異なります.

独自性: 5-ヒドラジノ-1H-テトラゾールは、高窒素含有量とヒドラジノ基の存在により、エネルギー特性と反応性が向上しているため、際立っています。 高いエネルギー密度を持つ安定な塩を形成できるため、エネルギー材料分野で貴重な化合物となっています .

生化学分析

Biochemical Properties

5-Hydrazino-1H-tetrazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydrazino group in the compound can form hydrogen bonds and participate in redox reactions, making it a versatile reagent in biochemical studies. It has been found to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The extensive hydrogen bonding interactions between the cations and anions of 5-Hydrazino-1H-tetrazole hydrochloride contribute to its high density and stability .

Cellular Effects

The effects of 5-Hydrazino-1H-tetrazole hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 5-Hydrazino-1H-tetrazole hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 5-Hydrazino-1H-tetrazole hydrochloride involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 5-Hydrazino-1H-tetrazole hydrochloride can activate other enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydrazino-1H-tetrazole hydrochloride can change over time due to its stability and degradation properties. This compound exhibits good thermal stability, with decomposition temperatures ranging from 173.7°C to 198.6°C . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that 5-Hydrazino-1H-tetrazole hydrochloride can have sustained effects on cellular function, although its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of 5-Hydrazino-1H-tetrazole hydrochloride vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

5-Hydrazino-1H-tetrazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5-Hydrazino-1H-tetrazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

5-Hydrazino-1H-tetrazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular organelles or compartments within the cell through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1H-tetrazole typically involves the reaction of hydrazine with tetrazole derivatives. One common method includes the cyclization of hydrazine with nitriles in the presence of catalysts such as zinc salts . Another approach involves the reaction of hydrazine with 5-substituted tetrazoles under reflux conditions .

Industrial Production Methods: Industrial production of 5-Hydrazino-1H-tetrazole often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings .

化学反応の分析

反応の種類: 5-ヒドラジノ-1H-テトラゾールは、次のようなさまざまな化学反応を起こします。

酸化: 対応するテトラゾールオキシドを生成するために酸化することができます。

還元: 還元反応によりヒドラジン誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物:

酸化: テトラゾールオキシド。

還元: ヒドラジン誘導体。

置換: さまざまな置換テトラゾール化合物.

4. 科学研究への応用

5-ヒドラジノ-1H-テトラゾールは、科学研究において幅広い用途があります。

類似化合物との比較

3-Nitro-1-amino guanidine: Another nitrogen-rich compound with similar energetic properties.

1H-tetrazole: A simpler tetrazole derivative used in various chemical syntheses.

5-Substituted tetrazoles: Compounds with different substituents on the tetrazole ring, exhibiting varied reactivity and applications.

Uniqueness: 5-Hydrazino-1H-tetrazole stands out due to its high nitrogen content and the presence of the hydrazino group, which enhances its energetic properties and reactivity. Its ability to form stable salts with high energy density makes it a valuable compound in the field of energetic materials .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydrazino-1H-tetrazole hydrochloride involves the reaction of hydrazine hydrate with sodium azide followed by treatment with hydrochloric acid.", "Starting Materials": [ "Hydrazine hydrate", "Sodium azide", "Hydrochloric acid" ], "Reaction": [ "Add hydrazine hydrate to a round-bottom flask", "Add sodium azide to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to adjust the pH to acidic conditions", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 5-Hydrazino-1H-tetrazole hydrochloride" ] } | |

CAS番号 |

40925-73-3 |

分子式 |

CH4N6 |

分子量 |

100.08 g/mol |

IUPAC名 |

2H-tetrazol-5-ylhydrazine |

InChI |

InChI=1S/CH4N6/c2-3-1-4-6-7-5-1/h2H2,(H2,3,4,5,6,7) |

InChIキー |

FXYYVODGZXUHLT-UHFFFAOYSA-N |

SMILES |

C1(=NNN=N1)NN.Cl |

正規SMILES |

C1(=NNN=N1)NN |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

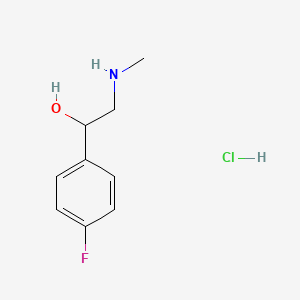

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

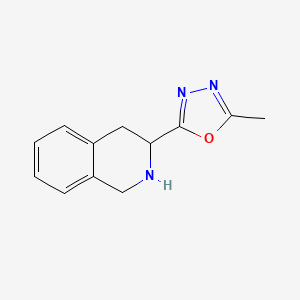

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)

![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)

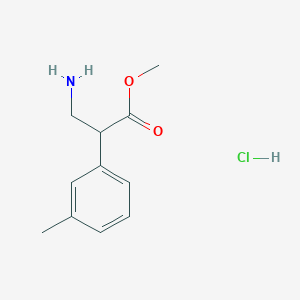

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)